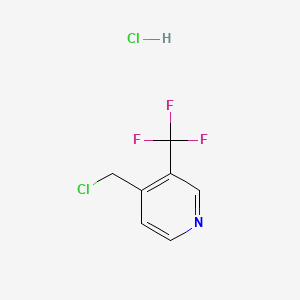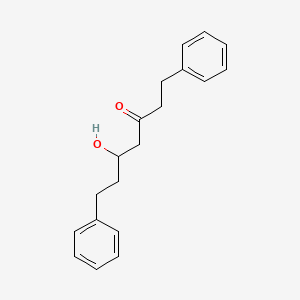
4,4,6a,6b,11,11,14b-Heptamethyl-1,2,4a,5,6,7,8,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
28-desmetil-β-amyrone es un producto natural que pertenece a la clase de los lignanos. Es un compuesto triterpénico derivado principalmente de la planta Chia de la especie Pistacia lentiscus var.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 28-desmetil-β-amyrone implica varios pasos. Un método común incluye el uso de isocianuros alquílicos, dialquil acetilén-dicarboxilatos y derivados de bencilamina en presencia de cloruro de 2,2-dicloroetanilo. Esta reacción ocurre en diclorometano a temperatura ambiente, produciendo el compuesto deseado con excelentes rendimientos .
Métodos de producción industrial
La producción industrial de 28-desmetil-β-amyrone generalmente implica la extracción de fuentes naturales, como la planta Chia de la especie Pistacia lentiscus var. El compuesto luego se purifica mediante técnicas cromatográficas para alcanzar altos niveles de pureza adecuados para aplicaciones de investigación e industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
28-desmetil-β-amyrone se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Reactivos de sustitución: Halógenos, nucleófilos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
28-desmetil-β-amyrone tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como material de partida para la síntesis de varios compuestos heterocíclicos.
Biología: Sirve como una herramienta para estudiar las vías e interacciones biológicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 28-desmetil-β-amyrone implica su interacción con objetivos moleculares específicos. Actúa como una antitoxina al neutralizar eficazmente los efectos tóxicos de las enterotoxinas estafilocócicas. Esta interacción probablemente implica la unión a las toxinas y la prevención de que ejerzan sus efectos dañinos en las células .
Comparación Con Compuestos Similares
Compuestos similares
Eritromicina: Un antibiótico con una estructura química similar que se une a la subunidad ribosómica 50S, impidiendo la síntesis de proteínas.
Pentamicina: Otro compuesto con propiedades antitóxicas, utilizado para neutralizar diversas toxinas bacterianas.
Unicidad
28-desmetil-β-amyrone es único debido a su actividad antitóxica específica contra las enterotoxinas estafilocócicas.
Propiedades
Fórmula molecular |
C29H46O |
|---|---|
Peso molecular |
410.7 g/mol |
Nombre IUPAC |
4,4,6a,6b,11,11,14b-heptamethyl-1,2,4a,5,6,7,8,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-one |
InChI |
InChI=1S/C29H46O/c1-25(2)14-10-19-11-16-28(6)21(20(19)18-25)8-9-23-27(5)15-13-24(30)26(3,4)22(27)12-17-29(23,28)7/h8,19-20,22-23H,9-18H2,1-7H3 |
Clave InChI |
QQKXTWZLGUEVGX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl-](/img/structure/B12295790.png)
![[4,8-bis(5-octylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12295791.png)
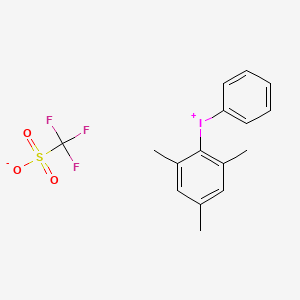

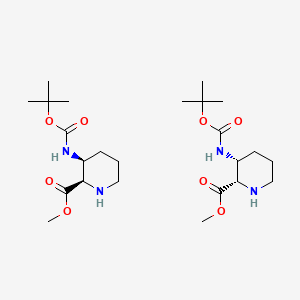
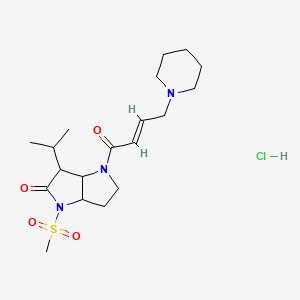
![(1S,3S,5R)-11-amino-1-methoxy-4,10-dimethyl-13-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-diene-8,12-dione](/img/structure/B12295825.png)
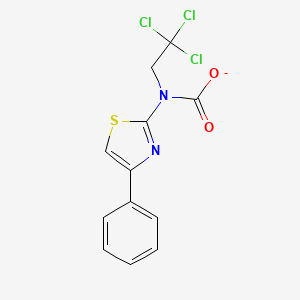
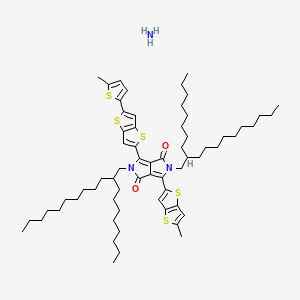
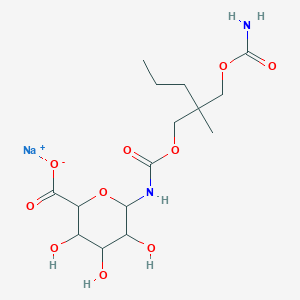
![Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B12295855.png)

